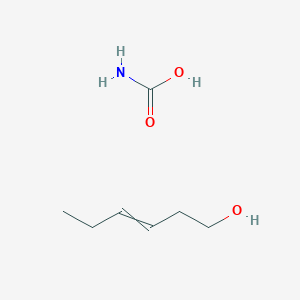
Carbamic acid;hex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid;hex-3-en-1-ol is a compound that combines the properties of carbamic acid and hex-3-en-1-ol. Carbamic acid is an organic compound with the formula H₂NCOOH, known for its role in the formation of carbamates and its use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate . Hex-3-en-1-ol can be synthesized through the hydroformylation of hex-1-ene followed by hydrogenation .
Industrial Production Methods
Industrial production of carbamic acid involves the reaction of amines with CO₂ in the presence of a catalyst . Hex-3-en-1-ol is produced industrially by the hydroformylation of hex-1-ene, followed by hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid undergoes various reactions, including:
Oxidation: Carbamic acid can be oxidized to form urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: Carbamic acid can undergo substitution reactions to form carbamates.
Hex-3-en-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to form hex-3-enal.
Reduction: It can be reduced to form hexanol.
Substitution: It can undergo substitution reactions to form various esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
Scientific Research Applications
Carbamic acid and hex-3-en-1-ol have various applications in scientific research:
Chemistry: Carbamic acid is used in the synthesis of carbamates, which are important intermediates in organic synthesis.
Biology: Carbamic acid derivatives are studied for their potential as enzyme inhibitors.
Medicine: Carbamic acid derivatives are explored for their potential use in pharmaceuticals.
Industry: Carbamic acid is used in the production of pesticides and herbicides.
Mechanism of Action
Carbamic acid exerts its effects by forming carbamate anions, which can interact with various molecular targets, including enzymes and receptors . The mechanism involves the deprotonation of carbamic acid to form carbamate anions, which can then participate in various biochemical pathways .
Hex-3-en-1-ol exerts its effects through its interaction with olfactory receptors and its role in plant signaling pathways . The mechanism involves the binding of hex-3-en-1-ol to specific receptors, leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Formamide: Similar to carbamic acid, formamide is an amide derivative with the formula HCONH₂.
Dithiocarbamate: A derivative of carbamic acid with sulfur atoms replacing oxygen atoms.
Carbonic Acid: Similar to carbamic acid, carbonic acid has the formula H₂CO₃.
Urea: A derivative of carbamic acid with the formula CO(NH₂)₂.
Ethyl Carbamate: An ester derivative of carbamic acid with the formula H₂NCOOCH₂CH₃.
Sulfamic Acid: Similar to carbamic acid, sulfamic acid has the formula H₃NSO₃.
Uniqueness
Carbamic acid is unique due to its ability to form stable carbamate anions and its role in various biochemical pathways . Hex-3-en-1-ol is unique due to its role in plant signaling and its use as a flavorant and fragrance compound .
Properties
CAS No. |
85539-42-0 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
carbamic acid;hex-3-en-1-ol |
InChI |
InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4) |
InChI Key |
BBMJBGFPBBRQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCO.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















